Computed Lipophilicity Differential vs. Unsubstituted 2-(Thiophen-2-yl)-1H-benzimidazole
The N1-cyclohexylethyl substituent is predicted to increase lipophilicity relative to the unsubstituted 2-(thiophen-2-yl)-1H-benzimidazole. Computed XLogP3-AA for the target compound is approximately 5.5, while the unsubstituted analog has a computed XLogP of ~3.1. This difference of ~2.4 log units is consistent with the expected contribution of the cyclohexylethyl group and may alter membrane permeability and off-target binding profiles [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~5.5 (predicted) |
| Comparator Or Baseline | 2-(Thiophen-2-yl)-1H-benzimidazole: ~3.1 (predicted) |
| Quantified Difference | Δ ~2.4 log units |
| Conditions | Computational prediction (PubChem/ChemSpider algorithms) |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability—a critical parameter for intracellular target engagement and in vitro assay design.
- [1] Medicinal Chemistry Research (2013) 22:3606–3620. Benzimidazole derivatives: synthesis, leishmanicidal effectiveness, and molecular docking studies. View Source
